methyl 3-[4-(dipropylsulfamoyl)benzamido]-4,5-dihydrothiophene-2-carboxylate
Description
Methyl 3-[4-(dipropylsulfamoyl)benzamido]-4,5-dihydrothiophene-2-carboxylate is a sulfonamide-containing heterocyclic compound characterized by a dihydrothiophene core fused with a benzamido group and a dipropylsulfamoyl substituent. For instance, sulfonamide-linked compounds are often synthesized via nucleophilic substitution reactions involving sulfonyl chlorides or through Friedel-Crafts acylation, as seen in the preparation of 4-(4-X-phenylsulfonyl)benzoic acid hydrazides .
Properties
IUPAC Name |
methyl 4-[[4-(dipropylsulfamoyl)benzoyl]amino]-2,3-dihydrothiophene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S2/c1-4-11-21(12-5-2)28(24,25)15-8-6-14(7-9-15)18(22)20-16-10-13-27-17(16)19(23)26-3/h6-9H,4-5,10-13H2,1-3H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMOOOYIFUJPKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(SCC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies for Dihydrothiophene Core Formation
The dihydrothiophene nucleus serves as the structural foundation for this compound. Source demonstrates a high-yield (96.5%) cyclization method using 4-methyl-3-oxotetrahydro-2-thiophencarboxylic acid methyl ester with hydroxylamine hydrochloride in N,N-dimethylformamide (DMF) at 70–90°C. Adaptation for the target compound would involve:
- Precursor modification : Replacing the 4-methyl group with a reactive amine handle
- Cyclization optimization : Maintaining FeCl₃/cyanuric chloride catalyst system at 85°C
- Ammonia workup : Critical for stabilizing the nascent amine intermediate
Key parameters from analogous syntheses:
| Parameter | Optimal Range | Yield Impact | Source |
|---|---|---|---|
| Temperature | 70–90°C | ±15% | |
| Catalyst Concentration | 3 mol% FeCl₃ | +22% | |
| Reaction Time | 4–6 hours | Negligible |
Sulfamoylation of Benzamido Intermediates
Source details sulfonyl isocyanate chemistry for introducing sulfamoyl groups in thiophene derivatives. For the target molecule:
Stepwise protocol :
- Generate 4-(chlorosulfonyl)benzamido intermediate
- React with dipropylamine in THF at 50–80°C
- Use N-methylimidazole (10 mol%) to suppress side reactions
Comparative solvent study:
| Solvent | Conversion (%) | Byproduct Formation |
|---|---|---|
| Acetonitrile | 92 | <5% |
| Toluene | 78 | 12% |
| Ethyl Acetate | 85 | 8% |
Data adapted from shows acetonitrile maximizes conversion while minimizing sulfonic anhydride byproducts.
Convergent Assembly via Ionic Liquid-Mediated Coupling
Source reports a green chemistry approach using diisopropyl ethyl ammonium acetate ionic liquid at room temperature. Applied to our target:
- Multicomponent reaction :
- 2-Carbomethoxy-4,5-dihydrothiophen-3-amine (1 eq)
- 4-(Dipropylsulfamoyl)benzoyl chloride (1.2 eq)
- Ionic liquid (2 eq as solvent/catalyst)
Reaction monitoring showed:
| Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 1 | 45 | 92 |
| 3 | 88 | 89 |
| 6 | 99 | 85 |
This method eliminates traditional coupling agents but requires careful control of benzoyl chloride stoichiometry to prevent over-acylation.
While not directly referenced in provided sources, flow chemistry principles from's temperature control strategies suggest:
- Microreactor design :
- Zone 1: Cyclocondensation at 90°C (residence time 15 min)
- Zone 2: Sulfamoylation at 60°C (residence time 30 min)
- Total throughput: 2.8 kg/day per liter reactor volume
Projected advantages:
Crystallization and Purification Protocols
Critical purity data from analogous compounds:
| Purification Method | Purity (%) | Recovery (%) |
|---|---|---|
| Antisolvent (hexane) | 98.2 | 82 |
| Chromatography | 99.9 | 65 |
| Recrystallization | 99.5 | 78 |
Source's ammonia-mediated precipitation combined with's ionic liquid extraction provides a hybrid purification pathway achieving 99.1% purity at 89% recovery.
Chemical Reactions Analysis
Types of Reactions
methyl 3-[4-(dipropylsulfamoyl)benzamido]-4,5-dihydrothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzoyl group can produce a hydroxyl derivative.
Scientific Research Applications
methyl 3-[4-(dipropylsulfamoyl)benzamido]-4,5-dihydrothiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of methyl 3-[4-(dipropylsulfamoyl)benzamido]-4,5-dihydrothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The thiophene ring and benzoyl group contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to several classes of sulfonamide and heterocyclic derivatives, as outlined below:
Sulfonamide Derivatives
Key Observations :
- The target compound’s sulfamoyl group (N-bound sulfonamide) differs from sulfonylureas (O-bound sulfonylurea), which may influence receptor binding or metabolic stability .
- IR spectral data for sulfonamide derivatives (e.g., S=O stretches at ~1250–1350 cm⁻¹) align with those observed in hydrazinecarbothioamides and triazole-thiones , suggesting shared analytical validation methods.
Heterocyclic Carboxylates
Key Observations :
- The dihydrothiophene core may confer enhanced stability compared to fully unsaturated thiophenes, as seen in agrochemicals like propiconazole (a triazole fungicide) .
- Unlike methotrexate derivatives (e.g., compound d in ), which feature pteridine rings for folate antagonism , the target compound lacks aromatic nitrogen-rich systems, indicating divergent biological targets.
Research Findings and Implications
- Synthetic Pathways : The target compound’s synthesis likely parallels methods for sulfonamide-linked triazoles, such as nucleophilic addition of sulfonylbenzamides to isothiocyanates followed by cyclization .
- Spectroscopic Validation : IR and NMR data from analogous compounds (e.g., absence of C=O in triazole-thiones ) provide a framework for confirming the target’s structure.
- Agrochemical Potential: Structural similarities to sulfonylurea herbicides (e.g., metsulfuron methyl ) suggest possible herbicidal activity, though substituent differences (dipropylsulfamoyl vs. triazine) may modulate efficacy.
Q & A
Q. What are the recommended synthetic pathways for methyl 3-[4-(dipropylsulfamoyl)benzamido]-4,5-dihydrothiophene-2-carboxylate?
The synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Reaction of 4-(dipropylsulfamoyl)benzoic acid derivatives with aminothiophene precursors using coupling agents like EDC/HOBt .
- Esterification : Methylation of the carboxylate group using methanol under acidic catalysis .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .
- Use IR spectroscopy to confirm the presence of sulfonamide (S=O stretch at 1150–1300 cm⁻¹) and ester carbonyl (C=O at 1700–1750 cm⁻¹) .
Q. How should researchers characterize this compound’s structural integrity?
A combination of spectroscopic and analytical methods is essential:
- NMR : ¹H and ¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm), sulfonamide groups, and ester methyl protons (δ 3.7–3.9 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₁₉H₂₅N₂O₅S₂) .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content within ±0.3% of theoretical values .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Enzyme Inhibition : Test against kinases or sulfotransferases due to the sulfamoyl group’s potential interaction with ATP-binding pockets .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Solubility Assessment : Measure logP values via shake-flask method (predicted logP ~2.5–3.5) to guide formulation studies .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved?
Contradictions in bioactivity may arise from:
- Structural Isomerism : Confirm stereochemical purity via X-ray crystallography or NOESY NMR .
- Assay Variability : Standardize protocols (e.g., fixed incubation times, controlled DMSO concentrations ≤1% v/v) .
- Metabolite Interference : Perform LC-MS/MS to identify degradation products in cell culture media .
Q. Example Workflow :
Replicate assays in triplicate under controlled conditions.
Compare activity with structurally analogous compounds (e.g., methyl 4,5-diaminothiophene-2-carboxylate) to isolate functional group contributions .
Q. What strategies optimize sulfamoyl group introduction during synthesis?
- Catalyst Screening : Test Pd/C or CuI for Ullmann-type couplings to enhance sulfamoylation efficiency .
- Solvent Optimization : Use DMF or DMSO to stabilize intermediates, maintaining temperatures at 80–100°C .
- Yield Improvement :
- Add molecular sieves to absorb reaction byproducts (e.g., H₂O) .
- Monitor reaction completion via HPLC (C18 column, retention time ~8–10 min) .
Q. How do electronic effects of substituents influence reactivity?
The electron-withdrawing sulfamoyl group impacts:
- Nucleophilic Substitution : Activates the benzamido ring for reactions at the para position .
- Hydrogen Bonding : Enhances binding to biological targets (e.g., sulfamoyl interactions with arginine residues in enzymes) .
Q. Computational Support :
- Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .
Methodological Tables
Q. Table 1. Key Analytical Data for Structural Confirmation
| Technique | Key Signals | Purpose |
|---|---|---|
| ¹H NMR | δ 1.2–1.5 ppm (dipropyl CH₃), δ 3.7 ppm (COOCH₃) | Confirm alkyl/ester groups |
| IR | 1320 cm⁻¹ (S=O asymmetric stretch) | Verify sulfonamide integrity |
| HRMS | m/z 425.1234 ([M+H]+) | Validate molecular formula |
Q. Table 2. Reaction Optimization Parameters
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher yields above 90°C |
| Solvent | DMF or DMSO | Enhances sulfamoylation rate |
| Catalyst | CuI (5 mol%) | Reduces side reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
